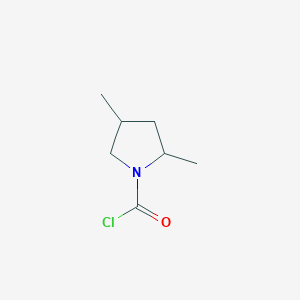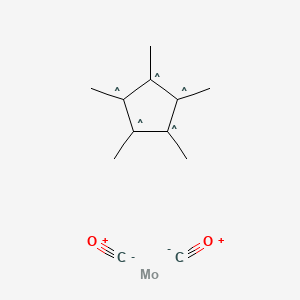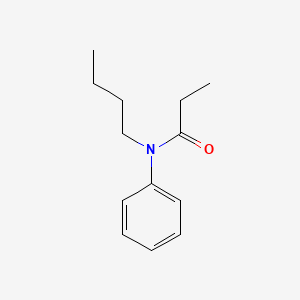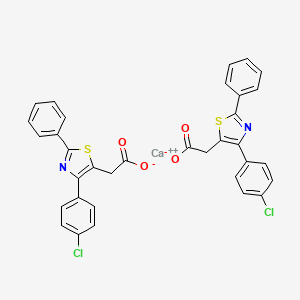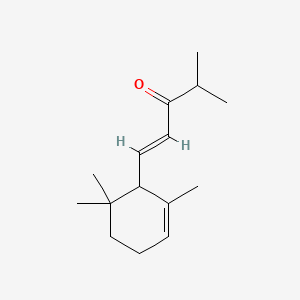
4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one, also known as β-Ionone, is an organic compound with the molecular formula C₁₄H₂₂O. It is a significant component in the fragrance industry due to its pleasant aroma and is also found in various essential oils. This compound is a derivative of ionone, which is a key intermediate in the biosynthesis of carotenoids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one typically involves the aldol condensation of citral and acetone. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the catalyst. The reaction mixture is then subjected to distillation to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions
4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of carotenoids and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
作用机制
The mechanism of action of 4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one involves its interaction with various molecular targets and pathways. It can act as a ligand for olfactory receptors, triggering a cascade of signaling events that result in the perception of its aroma. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
相似化合物的比较
Similar Compounds
α-Ionone: Another isomer of ionone with a slightly different structure and aroma profile.
γ-Ionone: A structural isomer with distinct olfactory properties.
Dihydro-β-Ionone: A hydrogenated derivative with different chemical and sensory characteristics.
Uniqueness
4-Methyl-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one is unique due to its specific structure, which imparts a characteristic aroma that is highly valued in the fragrance industry. Its role as an intermediate in carotenoid biosynthesis also distinguishes it from other similar compounds.
属性
CAS 编号 |
68459-99-4 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(E)-4-methyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-one |
InChI |
InChI=1S/C15H24O/c1-11(2)14(16)9-8-13-12(3)7-6-10-15(13,4)5/h7-9,11,13H,6,10H2,1-5H3/b9-8+ |
InChI 键 |
BFKQQVWLWQKHFZ-CMDGGOBGSA-N |
手性 SMILES |
CC1=CCCC(C1/C=C/C(=O)C(C)C)(C)C |
规范 SMILES |
CC1=CCCC(C1C=CC(=O)C(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


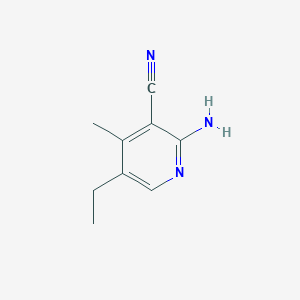
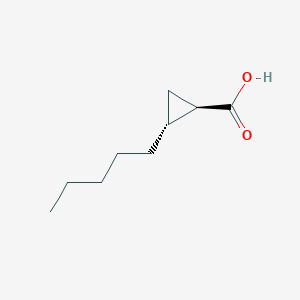
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
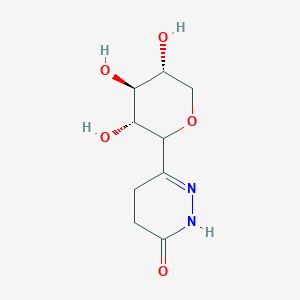

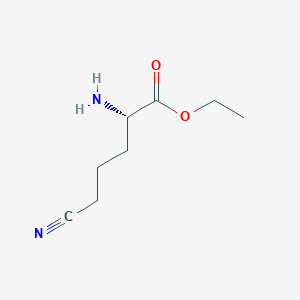
![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)

